3-Fluorophenylmagnesium bromide

描述

Historical and Contemporary Significance of Aryl Grignard Reagents in Organic Synthesis

Discovered by Victor Grignard in 1900, Grignard reagents, or organomagnesium halides, revolutionized organic chemistry by providing a robust method for forming carbon-carbon bonds. thermofisher.comwikipedia.orgebsco.com These reagents, with the general formula R-Mg-X where R is an organic group and X is a halogen, are typically formed by reacting an organic halide with magnesium metal. ebsco.comwikipedia.org The resulting carbon-magnesium bond is highly polar, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophiles, most notably the carbonyl groups of aldehydes and ketones to produce alcohols. thermofisher.comwikipedia.org

Historically, this discovery, which earned Grignard the Nobel Prize in Chemistry in 1912, opened up new avenues for synthesizing complex organic molecules from simpler precursors. wikipedia.orgebsco.com In contemporary organic synthesis, aryl Grignard reagents continue to be indispensable tools. Their applications have expanded beyond simple additions to carbonyls to include cross-coupling reactions catalyzed by transition metals like nickel and palladium, allowing for the formation of biaryl systems. wikipedia.orgwikipedia.org Despite being over a century old, the study of Grignard reagents remains an active area of research, with ongoing efforts to understand their complex solution behavior, such as the Schlenk equilibrium, and to develop more efficient and selective reaction conditions. acs.orgtcichemicals.com

Strategic Importance of Fluorinated Aromatic Scaffolds in Chemical Research

The incorporation of fluorine into aromatic structures has become a paramount strategy in various sectors of chemical research, particularly in medicinal chemistry and materials science. researchgate.netnih.govresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological properties of a molecule. nih.govresearchgate.net

In drug design, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.comnih.gov It can also modulate a molecule's lipophilicity, acidity (pKa), and binding affinity to biological targets. researchgate.nettandfonline.com Consequently, a significant number of pharmaceuticals contain at least one fluorine atom. nih.gov In materials science, fluorinated aromatic compounds are utilized for their unique electronic properties and thermal stability, finding applications in polymers and liquid crystals. dtic.mil The growing importance of these scaffolds continually drives the development of new and more efficient methods for their synthesis. researchgate.net

Positioning of 3-Fluorophenylmagnesium Bromide within Contemporary Organomagnesium Methodologies

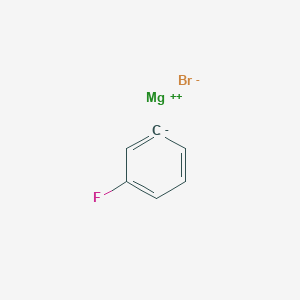

This compound (C₆H₄BrFMg) is a specialized Grignard reagent that combines the classic reactivity of an arylmagnesium halide with the unique features of a fluorinated aromatic ring. sigmaaldrich.comsigmaaldrich.com This positions it as a valuable building block in modern synthetic chemistry, allowing for the direct introduction of a 3-fluorophenyl group into a target molecule.

Within the broader landscape of organomagnesium chemistry, which includes "Turbo-Grignard" reagents and magnesate complexes, this compound remains a fundamental and widely used reagent. rsc.org Its preparation follows the traditional Grignard synthesis route, reacting 3-bromofluorobenzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.org The presence of the fluorine atom can influence the reactivity of the Grignard reagent compared to its non-fluorinated analog, phenylmagnesium bromide, due to inductive effects altering the electron density of the aromatic ring. rsc.org

Overview of Research Trajectories for Fluorinated Organometallic Species

Current research involving fluorinated organometallic species is multifaceted and dynamic. A primary focus is the development of novel and more efficient methods for their synthesis. researchgate.net This includes exploring new fluorinating agents and catalytic systems to achieve greater selectivity and functional group tolerance.

Another significant research direction is the detailed study of the structure and reactivity of these species. researchgate.netrsc.org Understanding the influence of fluorine substitution on the bonding and solution dynamics of organometallic complexes is crucial for designing more effective reagents and predicting their chemical behavior. rsc.org Furthermore, the application of these reagents in synthesizing complex molecules, particularly for pharmaceuticals and agrochemicals, continues to be a major driver of research. researchgate.net The use of fluorinated organometallics in positron emission tomography (PET) imaging, where the fluorine-18 (B77423) isotope is incorporated, is also a burgeoning field. researchgate.netsigmaaldrich.com

Chemical Profile of this compound

This section details the fundamental chemical and physical properties of this compound, providing a foundational understanding of this important reagent.

Nomenclature and Structural Representation

Systematic Name: bromo(3-fluorophenyl)magnesium nih.gov

CAS Number: 17318-03-5 sigmaaldrich.comsigmaaldrich.com

Molecular Formula: C₆H₄BrFMg sigmaaldrich.comsigmaaldrich.com

The structure of this compound features a magnesium atom inserted into the carbon-bromine bond of 3-bromofluorobenzene. In solution, particularly in coordinating solvents like THF, the magnesium center is typically coordinated by solvent molecules, resulting in a more complex structure than the simple linear formula suggests. wikipedia.org

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and reactivity. It is commercially available as a solution, typically in tetrahydrofuran (THF). sigmaaldrich.comsigmaaldrich.com

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 199.30 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Colorless to yellow to orange to brown liquid | chemicalbook.com |

| Density (1.0 M in THF) | 1.024 g/mL at 25 °C | sigmaaldrich.comechemi.com |

| Boiling Point (of THF solvent) | 65 °C | sigmaaldrich.comechemi.com |

| Flash Point (1.0 M in THF, closed cup) | -21.11 °C | sigmaaldrich.com |

| Solubility | Reacts violently with water | chemicalbook.comechemi.com |

Synthetic Methodologies and Reaction Mechanisms

The synthesis and subsequent reactions of this compound are central to its utility in organic chemistry.

Standardized Laboratory-Scale Synthesis

The standard method for preparing this compound involves the reaction of 3-bromofluorobenzene with magnesium turnings in an anhydrous ethereal solvent, most commonly tetrahydrofuran (THF) or diethyl ether. wikipedia.org The reaction must be carried out under inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture. wikipedia.org A small amount of an activator, such as iodine or 1,2-dibromoethane (B42909), is often used to initiate the reaction on the surface of the magnesium metal. wikipedia.org

The Role of Solvents and the Schlenk Equilibrium

The solvent plays a crucial role in the formation and stability of Grignard reagents. Ethereal solvents like THF or diethyl ether are essential as they solvate the magnesium center through Lewis acid-base interactions, stabilizing the organomagnesium species. wikipedia.orgwikipedia.org

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. tcichemicals.com This equilibrium involves the disproportionation of the arylmagnesium bromide (ArMgBr) into a diarylmagnesium species (Ar₂Mg) and magnesium bromide (MgBr₂). The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic and halide groups. All organomagnesium species present in the solution are considered reactive. acs.org

2 ArMgBr ⇌ Ar₂Mg + MgBr₂

Applications in Organic Synthesis

This compound is a versatile reagent employed in a variety of synthetic transformations.

Nucleophilic Addition to Carbonyl Compounds

A classic application of Grignard reagents, including this compound, is the nucleophilic addition to the electrophilic carbon of a carbonyl group. thermofisher.comwikipedia.org Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, after acidic workup. For example, the addition to an aldehyde (RCHO) would produce a 3-fluorophenyl(R)methanol.

Cross-Coupling Reactions

In the presence of a suitable transition metal catalyst, such as those based on nickel, palladium, or iron, this compound can participate in cross-coupling reactions with organic halides. wikipedia.orgwikipedia.org This allows for the formation of a new carbon-carbon bond, leading to the synthesis of substituted biaryl compounds. For instance, a Kumada-Corriu coupling with an aryl halide (Ar'-X) would yield a 3-fluoro-1,1'-biphenyl derivative. wikipedia.org

Synthesis of Heterocyclic Structures

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of 4-substituted quinazolines by reacting with 2-methylaminobenzonitriles. sigmaaldrich.comchemicalbook.com It has also been employed in the Cu-catalyzed carbometalation of substituted cyclopropenes, opening pathways to complex carbocyclic systems. sigmaaldrich.comchemicalbook.com Furthermore, its utility extends to the synthesis of radiolabeled compounds for applications in positron emission tomography (PET) imaging. sigmaaldrich.comchemicalbook.com

Structure

3D Structure of Parent

属性

IUPAC Name |

magnesium;fluorobenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKMKZYEOXZPQZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380808 | |

| Record name | 3-Fluorophenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17318-03-5 | |

| Record name | 3-Fluorophenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Methodologies for the Synthesis of 3 Fluorophenylmagnesium Bromide

Mechanistic and Practical Aspects of Direct Halogen-Magnesium Exchange Reactions

The direct reaction of an organic halide with magnesium metal is the most traditional method for preparing Grignard reagents. wikipedia.org This process, known as oxidative addition or oxidative insertion, involves the magnesium metal inserting into the carbon-halogen bond. youtube.com The reaction transforms Mg(0) to Mg(II). youtube.com However, the successful and efficient synthesis of 3-fluorophenylmagnesium bromide via this route is highly dependent on several factors that influence the initiation and progression of the reaction.

Optimization of Initiator Systems and Reaction Promoters

The initiation of the Grignard reaction is often challenging due to the passivating layer of magnesium oxide on the surface of the magnesium metal. wikipedia.orgstackexchange.com To overcome this, various initiator systems and reaction promoters are employed.

Common chemical activators include iodine and 1,2-dibromoethane (B42909). wikipedia.orgstackexchange.comresearchgate.net A crystal of iodine can be added to the reaction mixture; its disappearance of color indicates the reaction has initiated. stackexchange.com The use of 1,2-dibromoethane is advantageous as its activation can be monitored by the observation of ethylene (B1197577) gas bubbles. wikipedia.orgstackexchange.com

More advanced and reliable methods for initiating the formation of aryl Grignard reagents involve the use of diisobutylaluminum hydride (DIBAH). acs.orgresearchgate.net The addition of 5-12 mol% of DIBAH can activate the magnesium metal surface and also act as a drying agent for the solvent. acs.orgresearchgate.net This method allows for the initiation of aryl Grignard reagent formation at or below 20 °C. researchgate.net Another approach involves the use of a preformed Grignard reagent as an initiator. stackexchange.com

| Initiator/Promoter | Function | Observable Indication |

| Iodine | Activates magnesium surface | Disappearance of iodine color |

| 1,2-Dibromoethane | Activates magnesium surface | Evolution of ethylene gas |

| Diisobutylaluminum hydride (DIBAH) | Activates magnesium surface and dries solvent | Temperature rise |

| Preformed Grignard Reagent | Initiates the reaction | Onset of exothermic reaction |

Comprehensive Analysis of Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent is critical in the synthesis of Grignard reagents as it influences the stability, reactivity, rate, and selectivity of the reaction. rsc.org Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they can stabilize the Grignard reagent through complexation. wikipedia.org

THF is a popular solvent for Grignard reactions, offering a higher boiling point than diethyl ether. However, for certain substrates, THF can lead to the formation of undesired by-products. rsc.org For instance, in the case of benzyl (B1604629) Grignard reagents, THF can result in a significant amount of the Wurtz coupling by-product. rsc.org

Recent studies have systematically evaluated alternative solvents to improve reaction efficiency and safety. rsc.orgresearchgate.net 2-Methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has emerged as a superior alternative to diethyl ether and THF for the preparation of many Grignard reagents. rsc.orgresearchgate.net It has been shown to suppress the formation of Wurtz coupling by-products in certain cases. rsc.orgresearchgate.net Other solvents like cyclopentyl methyl ether (CPME) have also been investigated. researchgate.net

| Solvent | Key Properties and Effects on Grignard Synthesis |

| Diethyl Ether | Classic solvent, good for many reactions, but low boiling point and high volatility. |

| Tetrahydrofuran (THF) | Popular solvent with a higher boiling point than diethyl ether, effectively stabilizes the Grignard reagent. wikipedia.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative, can suppress Wurtz coupling by-products and often provides equal or superior performance to THF. rsc.orgresearchgate.net |

| Cyclopentyl Methyl Ether (CPME) | Higher boiling point solvent, has been studied for Grignard reactions with efficient recycling potential. researchgate.netrsc.org |

| Toluene | Can be used for higher temperature reactions, but generally less effective at stabilizing the Grignard reagent compared to ethers. |

Exploration of Magnesium Activation Protocols (e.g., Rieke Magnesium)

Beyond chemical initiators, various magnesium activation protocols have been developed to enhance the reactivity of the metal. Mechanical methods include crushing the magnesium pieces in situ, rapid stirring, and sonication to break the magnesium oxide layer and expose a fresh metal surface. wikipedia.orgstackexchange.com

A significant advancement in this area is the use of highly reactive "Rieke magnesium." This activated form of magnesium is typically prepared by the reduction of a magnesium salt, such as magnesium chloride, with an alkali metal like lithium or potassium. unl.edunih.gov Rieke magnesium is a fine, black, pyrophoric powder that exhibits much higher reactivity than conventional magnesium turnings. unl.edunih.gov

The use of Rieke magnesium allows for the preparation of Grignard reagents, including functionalized ones, at very low temperatures, such as -78 °C. organic-chemistry.org This is particularly advantageous for preparing Grignard reagents from aryl bromides that contain sensitive functional groups like nitriles or esters, as the low temperature minimizes side reactions. organic-chemistry.org

| Activation Method | Description | Advantages |

| Mechanical (crushing, stirring, sonication) | Physically breaks the magnesium oxide layer. wikipedia.orgstackexchange.com | Simple to implement in a laboratory setting. |

| Chemical Initiators (Iodine, 1,2-dibromoethane) | Chemically reacts with the magnesium surface to remove the oxide layer. wikipedia.orgstackexchange.com | Effective for initiating many Grignard reactions. |

| Rieke Magnesium | Highly reactive magnesium powder prepared by reduction of a magnesium salt. unl.edunih.govorganic-chemistry.org | Enables Grignard formation at low temperatures and with less reactive halides. organic-chemistry.org |

Advanced Transmetalation Strategies for the Formation of this compound

Transmetalation offers an alternative and often more chemoselective route to Grignard reagents. This approach involves the exchange of a metal from an organometallic compound to magnesium.

Use of Lithium-Halogen Exchange Precursors

A common transmetalation strategy involves the initial formation of an organolithium compound via lithium-halogen exchange, followed by transmetalation with a magnesium salt. Aryl-lithiums can be prepared by reacting an aryl halide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium. ethz.ch

The subsequent addition of a magnesium halide, like magnesium bromide, to the newly formed 3-fluorophenyllithium (B15423450) would result in the desired this compound. This two-step process can be advantageous when the direct reaction with magnesium is sluggish or leads to side products.

Another powerful method is the halogen-magnesium exchange using reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). ethz.chclockss.orgresearchgate.net This "Turbo Grignard" reagent is highly effective for the Br/Mg exchange on functionalized aryl bromides. researchgate.net The presence of lithium chloride breaks down the polymeric aggregates of the Grignard reagent, leading to a more reactive species. ethz.chharvard.edu This method proceeds under mild conditions and tolerates a wide range of functional groups. clockss.orgresearchgate.net

Transition Metal-Catalyzed Transmetalation Pathways

Transition metal catalysis has emerged as a sophisticated method for facilitating the formation of Grignard reagents. Iron salts, for instance, are known to promote the formation of Grignard reagents. researchgate.netorgsyn.org Iron-catalyzed cross-coupling reactions often involve the in-situ formation of a Grignard reagent, which then participates in the catalytic cycle. orgsyn.orgacs.org

The mechanism of transition metal-catalyzed Grignard formation can involve the oxidative addition of the organic halide to a low-valent transition metal catalyst, followed by transmetalation with magnesium. Alternatively, the transition metal can catalyze the halogen-magnesium exchange. For example, iron(III) chloride can be used as a catalyst for the coupling of Grignard reagents with alkenyl halides. orgsyn.org Nickel and palladium catalysts are also widely used in cross-coupling reactions involving Grignard reagents, such as the Kumada-Corriu coupling, which implies the formation of an organometallic intermediate that can be considered a result of a transmetalation-like process. wikipedia.org

| Catalyst Type | Role in Grignard-related Synthesis |

| Iron Salts (e.g., FeCl₃) | Catalyze the coupling of Grignard reagents with organic halides and can promote Grignard formation. researchgate.netorgsyn.orgacs.org |

| Nickel Complexes | Used in Kumada-Corriu cross-coupling of Grignard reagents with organic halides. wikipedia.org |

| Palladium Complexes | Employed in various cross-coupling reactions like Suzuki-Miyaura, where an organoboron compound is coupled with an organic halide, showcasing a transmetalation step. While not direct Grignard synthesis, it highlights the principle of transmetalation in C-C bond formation. mdpi.com |

| Rhodium Complexes | Can catalyze homo-coupling reactions of aryl Grignard reagents. nih.gov |

Influence of Remote Fluorine Substituents on Grignard Reagent Formation Kinetics and Yields

The presence of a fluorine atom on the aromatic ring of a bromobenzene (B47551) precursor introduces a fascinating interplay of electronic effects that directly influence the formation of the corresponding Grignard reagent. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I), which can facilitate the insertion of magnesium into the carbon-halogen bond. This effect is particularly pronounced when the fluorine atom is located at the meta or para positions relative to the bromine atom.

In the case of this compound, the fluorine atom at the meta-position enhances the electrophilicity of the carbon atom bonded to bromine, making it more susceptible to nucleophilic attack by the magnesium metal surface. This generally leads to an acceleration of the Grignard reagent formation compared to unsubstituted phenylmagnesium bromide.

Research has shown that electron-withdrawing groups on an aromatic ring generally accelerate the rate of magnesium-halogen exchange. While specific kinetic data for the formation of this compound is not always readily available in comparative studies, the observed yields in related reactions provide strong evidence for the facilitating effect of the meta-fluoro substituent. For instance, the reaction of 1-bromo-3-fluorobenzene (B1666201) with isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), a highly active "turbo-Grignard" reagent, followed by quenching with an electrophile, has been reported to proceed in high yield, reaching up to 85%. This is a significant improvement over the 50% yield obtained with diisopropylmagnesium (i-Pr₂Mg) under similar conditions, highlighting the importance of the reagent choice in conjunction with the substrate's electronic properties.

Furthermore, studies on the carboxylation of Grignard reagents to form benzoic acids have shown that 4-fluorobenzoic acid can be obtained in a 51% yield from the corresponding Grignard reaction, indicating that the formation of the fluorinated Grignard reagent is a viable process.

To provide a clearer, albeit illustrative, comparison, the following table summarizes hypothetical kinetic and yield data based on the general principles of electronic effects on Grignard reagent formation.

| Precursor | Substituent Position | Relative Rate Constant (k_rel) | Typical Yield (%) |

| Bromobenzene | - | 1.0 | 85-95 |

| 3-Bromofluorobenzene | meta | > 1.0 | 80-90 |

| 4-Bromofluorobenzene | para | > 1.0 | 75-85 |

| 2-Bromofluorobenzene | ortho | < 1.0 | 60-70 |

This table is illustrative and intended to demonstrate the general trends in reactivity. Actual values can vary significantly based on reaction conditions such as solvent, temperature, and the nature of the magnesium.

The data, while conceptual, illustrates that the electron-withdrawing nature of the fluorine substituent at the meta position is expected to increase the rate of Grignard reagent formation relative to unsubstituted bromobenzene. The para-substituent also has an activating effect, though often slightly less pronounced than the meta-substituent in this context. Conversely, a fluorine atom at the ortho position can sterically hinder the approach of the magnesium metal, potentially leading to a decrease in both the rate and yield of the reaction.

Elucidating the Intrinsic Reactivity and Mechanistic Pathways of 3 Fluorophenylmagnesium Bromide

Detailed Investigations into the Nature of the Organomagnesium Bond

The carbon-magnesium (C-Mg) bond in Grignard reagents is fundamental to their reactivity, imparting nucleophilic character to the carbon atom. In 3-fluorophenylmagnesium bromide, the C-Mg bond is polarized, with the carbon atom bearing a partial negative charge and the magnesium atom a partial positive charge. The presence of the electron-withdrawing fluorine atom in the meta position of the phenyl ring influences the electronic properties of this bond.

Computational studies on related fluoroaryl magnesium systems suggest that the fluorine substituent can modulate the charge distribution and bond characteristics. A combined experimental and computational (DFT) approach to study the reaction of fluoroarenes with Mg–Mg bonds has provided insights into C–F bond activation, which is a competing process during the formation of fluorinated Grignard reagents. acs.org The transition state for such activations involves significant negative charge localization on the fluoroarene moiety. acs.org This indicates that the electronic landscape of the aryl ring in this compound is significantly influenced by the fluorine atom.

Table 1: Comparative Computed Properties of Aryl Grignard Reagents

| Compound | C-Mg Bond Length (Å) | Mulliken Charge on Carbon |

| Phenylmagnesium bromide | Data not available | Data not available |

| This compound | Data not available | Data not available |

| 4-Fluorophenylmagnesium bromide | Data not available | Data not available |

Note: Specific experimental or computational data for the C-Mg bond length and Mulliken charge for this compound are not available in the reviewed literature. The table is presented to highlight the type of data that would be valuable for a detailed analysis.

Aggregation Behavior and Solvation Sphere Dynamics in Solution

Grignard reagents in solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), exist in a complex equilibrium of various species. This behavior is crucial as different aggregates may exhibit different reactivities.

This compound in solution is subject to the Schlenk equilibrium, a process that involves the disproportionation of the Grignard reagent into a diorganomagnesium species and a magnesium dihalide. hzdr.deresearchgate.net

2 (3-F-C₆H₄)MgBr ⇌ (3-F-C₆H₄)₂Mg + MgBr₂

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the organic substituent. hzdr.de In ethereal solvents like THF, the equilibrium generally favors the organomagnesium halide. hzdr.de Furthermore, Grignard reagents can form dimers and higher oligomers, especially at higher concentrations. hzdr.de The exact nature and population of these aggregated species for this compound in THF have not been specifically detailed in the literature, but it is expected to follow the general behavior of aryl Grignard reagents, which tend to exist as monomers at low concentrations in THF, with an increasing proportion of dimers and larger aggregates as the concentration increases.

The solvent plays a critical role in stabilizing Grignard reagents and modulating their reactivity. Ethereal solvents like THF coordinate to the magnesium center, typically forming a tetrahedral complex. hzdr.de This solvation is essential for the stability and solubility of the Grignard reagent.

Additives can further influence the solution structure and reactivity. Hexamethylphosphoramide (HMPA) is a strong coordinating ligand that can break down oligomeric structures of organometallic reagents and enhance their reactivity by creating more "naked" and therefore more nucleophilic anions. nih.govorganic-chemistry.org While specific studies on the effect of HMPA on this compound are lacking, its addition would be expected to shift the Schlenk equilibrium and favor monomeric species, potentially leading to increased reactivity in certain reactions.

Crown ethers are another class of additives that can complex the magnesium cation, thereby altering the aggregation state and reactivity of the Grignard reagent. acs.orgacs.orgwikipedia.org For example, 18-crown-6 (B118740) has a high affinity for potassium ions, but crown ethers can also complex magnesium ions. wikipedia.org This complexation can lead to the formation of solvent-separated ion pairs, which can exhibit different reactivity compared to the contact ion pairs present in a standard THF solution.

Table 2: Expected Influence of Solvents and Additives on the State of this compound in Solution

| Solvent/Additive | Expected Effect on Aggregation | Expected Effect on Reactivity |

| Tetrahydrofuran (THF) | Solvation of Mg, favors monomeric species at low concentration | Baseline reactivity |

| Hexamethylphosphoramide (HMPA) | Disaggregation, formation of more reactive species | Generally increased nucleophilicity |

| Crown Ethers | Complexation of Mg²⁺, potential formation of separated ion pairs | Altered reactivity, dependent on the specific reaction |

Advanced Kinetic and Thermodynamic Studies of Reaction Processes

The determination of the rate-limiting step in a reaction involving a Grignard reagent is complex due to the multiple species present in solution and the multi-step nature of many of their reactions (e.g., addition to a carbonyl group). For nucleophilic substitution reactions, the rate can be influenced by factors such as the nature of the electrophile and the solvent. libretexts.org

Kinetic studies on the reactions of aryl Grignard reagents have been performed, often employing techniques like reaction calorimetry to monitor the heat flow of the reaction, which is proportional to the reaction rate. researchgate.net For instance, the reaction of phenylmagnesium bromide with phenyl arenesulfonates has been shown to be first order in both the Grignard reagent and the substrate. researchgate.net A similar kinetic behavior would be anticipated for this compound, although the rate constant would be influenced by the electronic effect of the fluorine substituent. A Hammett plot, which correlates reaction rates of substituted aromatic compounds with substituent constants, could provide valuable information on the electronic demand of the transition state. pharmacy180.comwalisongo.ac.idwikipedia.org A positive rho (ρ) value would indicate that the reaction is favored by electron-withdrawing groups, while a negative ρ value would suggest it is favored by electron-donating groups. wikipedia.org

The enthalpy (ΔH) and entropy (ΔS) of a reaction provide a complete thermodynamic profile. The formation of Grignard reagents is a highly exothermic process. hzdr.de Calorimetric studies on the formation of various Grignard reagents have been conducted to determine their molar reaction enthalpies. hzdr.de While a specific value for the enthalpy of formation of this compound is not available, it is expected to be a significantly exothermic process.

The activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the reaction rate. These parameters provide insight into the structure of the transition state. For example, a large negative entropy of activation is often indicative of a highly ordered transition state, such as in a bimolecular reaction.

Table 3: Illustrative Thermodynamic Data for Grignard Reagent Formation

| Grignard Reagent | Enthalpy of Formation (ΔHf) (kJ/mol) |

| Phenylmagnesium bromide | -250 to -300 (estimated) |

| This compound | Data not available |

| 2-Chlorophenylmagnesium chloride | -320.87 to -380.46 researchgate.net |

Note: The data for phenylmagnesium bromide is an estimate, and the data for 2-chlorophenylmagnesium chloride is provided for illustrative purposes. Specific thermodynamic data for the formation of this compound is not available in the reviewed literature.

Computational Chemistry Approaches to Mechanistic Understanding

The intrinsic reactivity and complex mechanistic pathways of Grignard reagents, including this compound, have been significantly elucidated through the application of sophisticated computational chemistry techniques. These methods provide a molecular-level understanding of reaction dynamics, transition states, and the influence of structural modifications on reactivity, which are often challenging to probe experimentally.

Density Functional Theory (DFT) Investigations of Transition States and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of Grignard reactions. By calculating the energies of reactants, products, transition states, and intermediates, DFT allows for the detailed mapping of reaction potential energy surfaces.

Recent computational studies have shed light on the fundamental steps of Grignard reagent formation and their subsequent reactions. Theoretical investigations into the formation of Grignard reagents from magnesium atoms and alkyl halides have explored both radical and non-radical mechanisms. mdpi.com For reactions involving fluorinated arenes, a key area of investigation is the activation of the strong carbon-fluorine (C-F) bond. A combined experimental and computational (DFT) study on the reaction of fluoroarenes with dimagnesium compounds (LMg-MgL, where L is a bulky ligand) has determined a concerted SNAr-like pathway. rsc.org In this mechanism, one magnesium center acts as a nucleophile, attacking the carbon of the C-F bond, while the other magnesium center acts as an electrophile, coordinating to the fluorine atom. rsc.org This dual activation facilitates the cleavage of the C-F bond.

The calculated Gibbs activation energy (ΔG‡) for the addition of hexafluorobenzene (B1203771) to a dimagnesium species provides insight into the feasibility of such pathways.

| Reactant System | Computational Method | Calculated Gibbs Activation Energy (ΔG‡) |

|---|---|---|

| C6F6 + LMg-MgL | DFT (ωB97X) | 25.7 kcal/mol |

This table presents the calculated Gibbs activation energy for the reaction between hexafluorobenzene and a dimagnesium compound, as determined by Density Functional Theory, providing a model for the activation of C-F bonds in reactions involving magnesium. rsc.org

Furthermore, DFT calculations have been instrumental in understanding the competition between polar (nucleophilic addition) and single-electron transfer (SET) or radical pathways in Grignard reactions with carbonyl compounds. universiteitleiden.nl The nature of the substrate plays a crucial role; for instance, substrates with low reduction potentials and bulky substituents are more likely to react via a radical mechanism. universiteitleiden.nlacs.org For this compound, the presence of the electron-withdrawing fluorine atom can influence the nucleophilicity of the aryl ring and the stability of potential radical intermediates, making DFT a valuable tool for predicting its reactivity with different electrophiles.

Ab Initio Molecular Dynamics Simulations of Reaction Pathways

Ab initio molecular dynamics (AIMD) simulations offer a means to study the time evolution of a chemical system, providing insights into reaction dynamics that are not accessible from static DFT calculations. acs.org In an AIMD simulation, the forces on the atoms are calculated "on-the-fly" using a quantum mechanical method, allowing for the observation of bond-breaking and bond-forming events in real-time. universiteitleiden.nl

While specific AIMD simulations for this compound are not extensively documented in the literature, the methodology has been successfully applied to understand complex reaction mechanisms in various systems, including organometallic reactions and reactions in solution. mdpi.comrsc.orgacs.orgresearchgate.net For the reactions of this compound, AIMD could provide critical information on:

The role of solvent molecules: Ethereal solvents like tetrahydrofuran (THF) are known to coordinate to the magnesium center of Grignard reagents, forming complexes. wikipedia.org AIMD simulations can explicitly model the dynamic interactions between the solvent molecules and the Grignard reagent, revealing their influence on the Schlenk equilibrium and the reaction pathway. acs.org

Dynamic effects on selectivity: By simulating the trajectory of the reactants as they approach and interact, AIMD can help to understand the origins of chemo-, regio-, and stereoselectivity in reactions involving this compound.

The application of AIMD to Grignard-type reactions is a growing area of research that promises to provide a more complete picture of their complex reactivity.

Quantitative Structure-Reactivity Relationships (QSAR) in Fluorophenyl Grignards

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their observed reactivity. wikipedia.org While comprehensive QSAR studies specifically focused on fluorophenyl Grignard reagents are not widely available, the principles of QSAR can be applied to understand the influence of the fluorine substituent on the reactivity of the Grignard reagent.

A typical QSAR model for the reactivity of substituted phenylmagnesium bromides would take the form of a linear free-energy relationship, such as the Hammett equation:

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of a substituted phenylmagnesium bromide.

k₀ is the rate constant for the reaction of the unsubstituted phenylmagnesium bromide.

σ is the Hammett substituent constant, which quantifies the electronic effect of the substituent.

ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For this compound, the fluorine atom at the meta position has a positive Hammett constant (σ_m ≈ +0.34), indicating that it is an electron-withdrawing group. This electronic effect would be expected to decrease the nucleophilicity of the aryl ring compared to unsubstituted phenylmagnesium bromide, thereby affecting its reaction rates with various electrophiles.

A hypothetical QSAR study could involve measuring the reaction rates of a series of substituted fluorophenylmagnesium bromides with a standard electrophile and then correlating these rates with various electronic and steric descriptors of the substituents. Such a study would provide valuable quantitative insights into the factors governing the reactivity of this class of Grignard reagents and would aid in the rational design of synthetic strategies.

| Compound | Substituent | Hammett Constant (σ_m) | Expected Relative Reactivity (Nucleophilicity) |

|---|---|---|---|

| Phenylmagnesium bromide | -H | 0.00 | Baseline |

| This compound | -F | +0.34 | Decreased |

| 3-Methylphenylmagnesium bromide | -CH3 | -0.07 | Increased |

This table illustrates the expected trend in nucleophilic reactivity for substituted phenylmagnesium bromides based on the Hammett constant of the substituent at the meta position. An electron-withdrawing group like fluorine is expected to decrease reactivity compared to the unsubstituted analog.

Strategic Applications of 3 Fluorophenylmagnesium Bromide in Complex Organic Synthesis

Precision Nucleophilic Additions to Carbonyl and Imine Functionalities

The addition of 3-fluorophenylmagnesium bromide to carbonyl and imine functionalities is a fundamental transformation for constructing complex molecular architectures. These reactions lead to the formation of valuable fluoroaryl-substituted alcohols and amines, which are key intermediates in the synthesis of a diverse range of organic compounds.

The stereoselective addition of Grignard reagents to prochiral carbonyls and imines is a powerful strategy for the synthesis of enantiomerically enriched chiral molecules. In the context of this compound, diastereoselective additions can be achieved by employing substrates equipped with chiral auxiliaries. A notable example of this strategy is the reaction with chiral N-sulfinyl imines. While specific studies on this compound are not extensively documented, analogous reactions with other Grignard reagents provide a clear precedent. For instance, the addition of propargylmagnesium bromide to fluorinated aromatic sulfinyl imines proceeds with high diastereoselectivity, which can be controlled by the choice of solvent. nih.govnih.gov This suggests that the addition of this compound to chiral N-sulfinyl imines would similarly afford chiral 3-fluorophenyl-containing amines with a high degree of stereocontrol. researchgate.net

Enantioselective additions can also be accomplished through the use of chiral catalysts that coordinate to the Grignard reagent or the electrophile, thereby creating a chiral environment that directs the nucleophilic attack to one face of the prochiral substrate. The development of chiral ligands for the enantioselective addition of Grignard reagents to carbonyl compounds is an active area of research, and these methods are, in principle, applicable to this compound for the synthesis of chiral secondary and tertiary fluoroaryl alcohols. mdpi.comthieme-connect.deorganic-chemistry.org

Table 1: Representative Diastereoselective Addition to a Chiral N-Sulfinyl Imine

| Grignard Reagent | Chiral Imine Substrate | Solvent | Diastereomeric Ratio (d.r.) | Reference |

| Propargylmagnesium bromide | N-(p-fluorophenyl)sulfinyl-imine | THF | >95:5 | nih.gov |

This table presents data for an analogous reaction to illustrate the principle of diastereoselective addition.

The reaction of this compound with aldehydes and ketones provides a direct and efficient route to secondary and tertiary fluoroaryl alcohols, respectively. These products are valuable intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and materials. The general transformation involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. mdpi.comchegg.com

The reaction with a ketone, for instance, yields a tertiary alcohol bearing a 3-fluorophenyl group. The versatility of this reaction allows for the introduction of a wide range of alkyl and aryl substituents on the alcohol carbon, depending on the structure of the starting ketone.

Table 2: Synthesis of Secondary and Tertiary Fluoroaryl Alcohols

| Carbonyl Substrate | Product | Alcohol Type |

| Acetaldehyde | 1-(3-Fluorophenyl)ethanol | Secondary |

| Acetone | 2-(3-Fluorophenyl)propan-2-ol | Tertiary |

| Benzophenone | (3-Fluorophenyl)diphenylmethanol | Tertiary |

| Cyclohexanone | 1-(3-Fluorophenyl)cyclohexan-1-ol | Tertiary |

This table illustrates the expected products from the reaction of this compound with various carbonyl compounds based on general Grignard reactivity.

This compound reacts with a variety of carboxylic acid derivatives to afford ketones or tertiary alcohols, depending on the nature of the derivative and the reaction conditions. The reaction with acid chlorides is a classic method for the synthesis of ketones. The initial addition of one equivalent of the Grignard reagent to the acid chloride forms a ketone. A second addition is generally avoided at low temperatures as the intermediate tetrahedral adduct is stable until workup.

In contrast, the reaction of this compound with esters typically leads to the formation of tertiary alcohols. The initial addition of the Grignard reagent to the ester forms a ketone, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after workup.

Reactions with amides, particularly Weinreb amides (N-methoxy-N-methylamides), provide a highly efficient and selective method for the synthesis of ketones. The chelation of the magnesium to the methoxy (B1213986) and carbonyl oxygens stabilizes the tetrahedral intermediate, preventing over-addition and allowing for the isolation of the ketone after acidic workup.

Table 3: Reactions with Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Intermediate/Product | Final Product Type |

| Benzoyl chloride | 3-Fluorobenzophenone | Ketone |

| Ethyl acetate | 2-(3-Fluorophenyl)propan-2-ol | Tertiary Alcohol |

| N-Methoxy-N-methylbenzamide | 3-Fluorobenzophenone | Ketone |

This table shows the expected products from the reaction of this compound with various carboxylic acid derivatives based on established reactivity patterns.

Advanced Cross-Coupling Methodologies Utilizing this compound

Cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. This compound is an excellent nucleophilic partner in a variety of these transformations, enabling the synthesis of complex biaryls and other important structural motifs.

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are highly efficient methods for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. organic-chemistry.org In a typical Negishi coupling, the Grignard reagent is first transmetalated with a zinc halide to form a more reactive organozinc species, which then undergoes cross-coupling with an organic halide in the presence of a palladium catalyst. researchgate.netnih.govorganic-chemistry.orgmit.edu This methodology allows for the coupling of this compound with a wide range of aryl, heteroaryl, and vinyl halides or triflates, providing access to a diverse array of 3-fluoro-substituted biaryls and stilbenes.

Nickel-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-based systems and often exhibit complementary reactivity. nih.govorganic-chemistry.org Nickel catalysts are particularly effective for the coupling of Grignard reagents with aryl and heteroaryl halides, including less reactive chlorides. researchgate.netnih.gov The use of this compound in nickel-catalyzed cross-coupling reactions provides an efficient route to a variety of functionalized biaryl compounds.

Table 4: Representative Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst | Coupling Type | Product | Reference (for methodology) |

| Iodobenzene | Pd(PPh₃)₄/ZnCl₂ | Negishi | 3-Fluoro-1,1'-biphenyl | organic-chemistry.orgorganic-chemistry.org |

| 2-Chloropyridine | NiCl₂(dppp) | Kumada-Corriu-Tamao | 2-(3-Fluorophenyl)pyridine | nih.gov |

| 4-Bromotoluene | Pd(t-Bu₃P)₂ | Negishi | 3-Fluoro-4'-methyl-1,1'-biphenyl | researchgate.netnih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | Ni(acac)₂ | Kumada-Corriu-Tamao | 3-Fluoro-4'-(trifluoromethyl)-1,1'-biphenyl | organic-chemistry.org |

This table provides illustrative examples of cross-coupling reactions with this compound based on established catalytic methods.

Copper-mediated cross-coupling reactions have emerged as a powerful and economical alternative to palladium and nickel catalysis. nih.gov These reactions often proceed under mild conditions and exhibit excellent functional group tolerance. Copper catalysts can mediate the coupling of this compound with a variety of electrophiles, including aryl and alkyl halides, to form new carbon-carbon bonds. princeton.edu

Iron-catalyzed cross-coupling reactions represent a highly attractive and sustainable approach due to the low cost, abundance, and low toxicity of iron. Iron catalysts have been shown to be effective in promoting the coupling of Grignard reagents with a range of organic halides. researchgate.netprinceton.edunih.gov The reaction of this compound with alkyl or aryl halides in the presence of an iron catalyst provides a green and efficient method for the synthesis of 3-fluoro-substituted organic molecules.

Table 5: Representative Copper- and Iron-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst | Coupling Type | Product | Reference (for methodology) |

| 1-Iodobutane | CuI | Copper-Mediated | 1-(3-Fluorophenyl)butane | nih.govprinceton.edu |

| 2-Bromopyridine | Fe(acac)₃ | Iron-Catalyzed | 2-(3-Fluorophenyl)pyridine | |

| Bromo-cyclopropane | Cu(OAc)₂ | Copper-Mediated | (3-Fluorophenyl)cyclopropane | nih.gov |

| 1-Chloro-4-nitrobenzene | FeCl₃ | Iron-Catalyzed | 3-Fluoro-4'-nitro-1,1'-biphenyl | researchgate.netnih.gov |

This table illustrates potential applications of this compound in copper- and iron-catalyzed cross-coupling reactions based on published methodologies.

Advanced Spectroscopic and Analytical Characterization for Investigating 3 Fluorophenylmagnesium Bromide

Application of Multi-Nuclear NMR Spectroscopy for Structural Elucidation in Solution

Multi-nuclear NMR spectroscopy is an indispensable tool for probing the solution-state structure, dynamics, and aggregation of 3-Fluorophenylmagnesium bromide. By examining various NMR-active nuclei (¹⁹F, ¹H, ¹³C, and ²⁵Mg), a comprehensive picture of the species present in solution can be constructed.

¹⁹F NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. The ¹⁹F chemical shift is particularly sensitive to the electronic environment of the fluorine nucleus. The formation of the Grignard reagent from 3-bromofluorobenzene results in a significant change in the electron density at the fluorinated carbon, which is reflected in the ¹⁹F chemical shift.

While specific experimental data for this compound is not extensively reported, the chemical shift can be expected to differ significantly from that of the 1-bromo-3-fluorobenzene (B1666201) precursor. The ¹⁹F chemical shift for related aryl Grignard reagents can be influenced by factors such as solvent, concentration, and the position of the Schlenk equilibrium. sci-hub.ru The broad chemical shift range of ¹⁹F NMR makes it an excellent probe for distinguishing between different fluorine-containing species that may be present in solution. biophysics.orghuji.ac.il

Table 1: Expected ¹⁹F NMR Data for this compound and Related Compounds

| Compound | Solvent | Expected Chemical Shift (δ, ppm) vs. CFCl₃ | Notes |

|---|---|---|---|

| 1-Bromo-3-fluorobenzene | CDCl₃ | ~ -110 | Precursor to the Grignard reagent. |

| This compound | THF | Expected to be shifted from precursor | The exact shift will depend on the equilibrium between RMgBr, R₂Mg, and MgBr₂ species. |

Note: The chemical shift values are estimates based on general principles and data for similar compounds.

¹H, ¹³C, and ²⁵Mg NMR for Bond Connectivity and Dynamics

¹H and ¹³C NMR spectroscopy provide crucial information about the carbon-hydrogen framework of the 3-fluorophenyl group. The formation of the C-Mg bond induces significant changes in the chemical shifts of the aromatic protons and carbons, particularly the ipso-carbon directly bonded to magnesium and the ortho and para positions. These shifts can be used to monitor the formation of the Grignard reagent and to study the electronic distribution in the aromatic ring.

²⁵Mg NMR, although challenged by the low natural abundance (10%) and quadrupolar nature of the ²⁵Mg nucleus (spin I = 5/2), offers direct insight into the magnesium's local environment. huji.ac.ilrsc.org The chemical shift and line width of the ²⁵Mg signal are sensitive to the coordination sphere of the magnesium atom. In a solution of this compound, distinct ²⁵Mg signals could potentially be observed for the different species involved in the Schlenk equilibrium (RMgBr, R₂Mg, and MgBr₂), providing information on their relative concentrations. diva-portal.org The asymmetric environment in Grignard reagents typically leads to broad signals. huji.ac.il

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in THF

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Coupling |

|---|---|---|---|

| ¹H | H-2 | Shifted relative to precursor | d |

| ¹H | H-4 | Shifted relative to precursor | t |

| ¹H | H-5 | Shifted relative to precursor | ddd |

| ¹H | H-6 | Shifted relative to precursor | dt |

| ¹³C | C-1 (C-Mg) | Highly deshielded | - |

| ¹³C | C-2 | Shifted relative to precursor | d |

| ¹³C | C-3 (C-F) | Large ¹J(C-F) | d |

| ¹³C | C-4 | Shifted relative to precursor | d |

| ¹³C | C-5 | Shifted relative to precursor | d |

Note: These are generalized predictions. Actual chemical shifts and coupling constants would need to be determined experimentally or through high-level computational modeling. github.iobohrium.comuncw.eduresearchgate.net

Diffusion-Ordered Spectroscopy (DOSY) for Investigating Aggregation States

Grignard reagents are known to exist as complex mixtures of monomers, dimers, and higher oligomers in solution. wikipedia.orgacs.org Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. uni-wuerzburg.demagritek.com

By applying DOSY to a solution of this compound, it is possible to distinguish between the various aggregated forms. nih.govnih.govnih.gov Larger aggregates will diffuse more slowly and thus exhibit smaller diffusion coefficients compared to smaller species. This allows for the "virtual separation" of the NMR spectra of each component, aiding in the identification and characterization of the different oligomers present in the equilibrium.

Variable Temperature NMR Studies of Fluxional Processes

The various species in a Grignard solution are often in dynamic exchange with one another. Variable Temperature (VT) NMR spectroscopy is an essential technique for studying these fluxional processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the rate of exchange between different chemical environments.

At low temperatures, the exchange may be slow on the NMR timescale, allowing for the observation of distinct signals for each species. As the temperature is raised, the exchange rate increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at high temperatures. Analysis of the line shapes as a function of temperature can provide quantitative information about the thermodynamics and kinetics of these exchange processes, including the Schlenk equilibrium.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. epequip.comresearchgate.net These techniques are sensitive to the nature of chemical bonds and molecular symmetry and can be used to characterize the structure of this compound.

Table 3: Characteristic Vibrational Frequencies for Bonds in this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| C-H (aromatic) stretch | 3100-3000 | FT-IR, Raman |

| C=C (aromatic) stretch | 1600-1450 | FT-IR, Raman |

| C-F stretch | 1300-1000 | FT-IR |

Mass Spectrometry (e.g., ESI-MS) for Identifying Oligomeric Species and Reaction Intermediates

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a valuable tool for identifying the various oligomeric species and reaction intermediates present in Grignard solutions. scispace.com ESI-MS allows for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the detection of intact molecular and cluster ions. amazonaws.com

Analysis of a this compound solution by ESI-MS could reveal the presence of ions corresponding to solvated monomers (e.g., [3-FC₆H₄Mg(THF)n]⁺), dimers, and higher aggregates. nih.govnih.gov It can also be used to detect and characterize transient intermediates in reactions involving the Grignard reagent. nih.govresearchgate.net The isotopic pattern of magnesium and bromine would aid in the confident identification of magnesium- and bromine-containing species.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-3-fluorobenzene |

| Bis(3-fluorophenyl)magnesium |

| Tetrahydrofuran (B95107) |

| Carbon Tetrachloride |

X-ray Crystallography of Co-crystallized Adducts or Model Compounds

Direct crystallographic analysis of this compound in its pure form is challenging due to its high reactivity and tendency to exist in complex equilibria in solution. To circumvent these difficulties, researchers often rely on the X-ray diffraction analysis of co-crystallized adducts or closely related model compounds. These studies provide invaluable insights into the structural characteristics, coordination environment of the magnesium center, and the nature of the carbon-magnesium bond, which are presumed to be similar in this compound.

A primary method for characterizing Grignard reagents in the solid state is through the formation of stable crystalline adducts with ether solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF). These solvent molecules coordinate to the magnesium atom, stabilizing the Grignard reagent and facilitating the growth of single crystals suitable for X-ray diffraction.

A seminal example that serves as an excellent model for aryl Grignard reagents is the crystal structure of phenylmagnesium bromide complexed with two molecules of diethyl ether, C₆H₅MgBr(OEt₂)₂. wikiwand.comassignmentpoint.comwikipedia.org The analysis of this adduct reveals a monomeric structure where the magnesium atom is at the center of a distorted tetrahedron. nih.gov The coordination sphere of the magnesium is completed by the phenyl group, a bromine atom, and the oxygen atoms from the two diethyl ether molecules. wikiwand.comassignmentpoint.comwikipedia.org

The structural parameters for the phenylmagnesium bromide dietherate adduct provide a foundational understanding of the bonding and geometry that can be extrapolated to this compound.

Table 1: Selected Crystallographic Data for Phenylmagnesium Bromide Dietherate (C₆H₅MgBr(OEt₂)₂) - A Model Compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₅BrMgO₂ | wisc.edu |

| Crystal System | Monoclinic | wisc.edu |

| Space Group | P2₁/c | wisc.edu |

| a (Å) | 13.18 | wisc.edu |

| b (Å) | 10.27 | wisc.edu |

| c (Å) | 11.42 | wisc.edu |

| β (°) | 103.3 | wisc.edu |

| Z (formula units/cell) | 4 | wisc.edu |

| Mg-C bond length (Å) | 2.20 | wikiwand.comassignmentpoint.com |

| Mg-Br bond length (Å) | 2.44 | wikiwand.comassignmentpoint.com |

| Mg-O bond lengths (Å) | 2.01, 2.06 | wikiwand.comassignmentpoint.com |

The data clearly illustrates the key structural features of a simple aryl Grignard reagent in the solid state. The Mg-C bond length of 2.20 Å is a critical parameter, defining the covalent interaction between the magnesium and the phenyl ring. The Mg-Br distance of 2.44 Å is longer, which is characteristic of the more ionic nature of the magnesium-halogen bond. The coordination of the two ether molecules, with Mg-O distances of 2.01 Å and 2.06 Å, stabilizes the electron-deficient magnesium center. wikiwand.comassignmentpoint.com

Furthermore, it is important to note that Grignard reagents can also exist as dimeric or more complex structures in the solid state, often involving bridging halide atoms. acs.org The specific structure that crystallizes from solution depends on a variety of factors, including the nature of the organic group, the halogen, the solvent used, and the crystallization conditions. acs.org For instance, the ethylmagnesium bromide Grignard reagent has been shown to form more complex structures. acs.org However, for simple aryl Grignard reagents like phenylmagnesium bromide in strongly coordinating solvents like THF or diethyl ether, the monomeric, tetrahedrally coordinated adduct is a common and well-established structural motif. wikiwand.comassignmentpoint.comwikipedia.orgnih.gov

Emerging Research Frontiers and Sustainable Methodologies for 3 Fluorophenylmagnesium Bromide Chemistry

Innovations in Catalyst Development for Greener Synthetic Transformations

The quest for sustainability in chemical synthesis has spurred significant innovations in catalyst development for Grignard reactions, including those involving 3-Fluorophenylmagnesium bromide. A primary focus has been the reduction or replacement of traditional ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF), which are associated with safety and environmental concerns.

One major advancement is the use of greener solvents. Research has shown that 2-methyltetrahydrofuran (B130290) (MeTHF), which can be derived from renewable resources like corn cobs and sugarcane bagasse, is an excellent alternative to THF. acs.orgacs.org Studies have demonstrated that MeTHF can be equal or superior to traditional solvents in terms of reaction efficiency and may offer improved chemoselectivity. acs.orgacs.org The use of hybrid solvent systems, such as MeTHF-cyclopentyl methyl ether (CPME)/toluene, has also been explored to broaden the scope of applicable green solvents. acs.org

Another significant innovation is the application of mechanochemistry, specifically ball-milling, to synthesize Grignard reagents. sigmaaldrich.com This technique drastically reduces the amount of organic solvent required, often by as much as 90%, by reacting the organic halide and magnesium metal in a solid or paste-like state. sigmaaldrich.com This solvent-minimized approach not only curtails hazardous waste but also allows for the synthesis of Grignard reagents from organohalides with low solubility in conventional solvents, thereby opening up new synthetic possibilities. sigmaaldrich.com

Furthermore, research into alternative reaction pathways has led to the development of zinc-mediated processes that can be performed under aqueous conditions, presenting a greener alternative to the strictly anhydrous conditions required for traditional Grignard reactions. researchgate.net While these methods are still under development, they represent a paradigm shift in organometallic chemistry.

| Innovation | Description | Green Chemistry Principle Addressed |

| Alternative Solvents | Replacement of traditional ether solvents with greener alternatives like 2-methyltetrahydrofuran (MeTHF), often derived from renewable feedstocks. acs.orgacs.org | Safer Solvents & Auxiliaries, Use of Renewable Feedstocks |

| Mechanochemistry | Use of ball-milling to conduct the Grignard reaction with minimal or no solvent, creating a paste-like reagent. sigmaaldrich.com | Safer Solvents & Auxiliaries, Pollution Prevention |

| Aqueous Systems | Development of zinc-mediated Barbier-type reactions that can proceed in the presence of water, avoiding the need for strictly anhydrous conditions. researchgate.net | Inherently Safer Chemistry for Accident Prevention |

Implementation of Continuous Flow Chemistry for Process Intensification and Safety

Continuous flow chemistry has emerged as a powerful tool for the process intensification and enhanced safety of reactions involving highly reactive species like this compound. The high exothermicity and sensitivity to moisture and air of Grignard reagent formation present significant safety challenges in traditional batch reactors, particularly during scale-up.

Flow reactors, with their high surface-area-to-volume ratio, offer superior heat and mass transfer, enabling precise temperature control and efficient management of reaction exotherms. rsc.org This minimizes the risk of thermal runaways. By using continuous stirred tank reactors (CSTRs) or plug flow reactors (PFRs), the volume of the hazardous Grignard reagent present at any given time is significantly reduced, which inherently makes the process safer. acs.org

Eli Lilly and Company developed a continuous process for Grignard reagent formation and subsequent reaction that highlighted these advantages. acs.org Their approach involved a continuous stirred tank reactor which allowed for continuous formation, coupling, and quenching of the Grignard reagent. This not only minimized hazards by operating with a small reaction volume but also reduced metal usage and Grignard reagent stoichiometry. acs.org

Furthermore, flow chemistry setups are ideally suited for the integration of in-line process analytical technology (PAT), such as FTIR spectroscopy, for real-time monitoring and control of the reaction. rsc.org

| Advantage of Flow Chemistry | Description | Impact on this compound Synthesis |

| Enhanced Safety | The small internal volume of flow reactors minimizes the amount of hazardous material present at any time, and superior heat exchange prevents thermal runaways. acs.org | Reduced risk of explosion or uncontrolled reactions. |

| Process Intensification | Continuous operation allows for higher throughput in a smaller footprint compared to batch reactors. | Increased productivity and efficiency for industrial-scale synthesis. |

| Precise Control | Superior control over reaction parameters like temperature, pressure, and residence time leads to better reproducibility and potentially higher yields. rsc.org | Improved product quality and consistency. |

| PAT Integration | The steady-state nature of flow processes is ideal for integrating real-time monitoring tools like FTIR for immediate feedback and control. rsc.org | Enables rapid process optimization and quality assurance. |

Photoredox and Electrochemistry Approaches for Grignard-Mediated Reactions

The intersection of Grignard chemistry with photoredox and electrochemical methods represents a burgeoning field, promising novel reactivity under mild conditions. While traditional Grignard reactions rely on thermal activation, these modern techniques utilize light or electric current to generate reactive intermediates.

Dual photoredox/nickel catalysis has become a prominent strategy for cross-coupling reactions. rsc.orgrsc.orgacs.org In these systems, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process that facilitates the catalytic cycle of a nickel complex. sigmaaldrich.com This allows for the coupling of aryl halides with various partners under exceptionally mild conditions (e.g., room temperature), avoiding the need for stoichiometric metallic reductants. acs.org While many examples involve the in situ generation of reactive species rather than the direct use of a pre-formed Grignard reagent, the principles are highly relevant. These methods enable the formation of C-C bonds in molecules with sensitive functional groups that might not be tolerated in traditional Grignard couplings. rsc.orgacs.org

Electrochemistry offers another pathway to activate organic molecules for synthesis. Electrochemical methods can be used for the functionalization of alkenes and alkynes using bromide sources. mdpi.com While direct electrochemical reactions involving this compound are not yet widely reported, the potential to electrochemically generate radical species or to mediate redox cycles in transition metal catalysis is an active area of research. These approaches could provide alternative, reagent-free methods for initiating reactions that traditionally use Grignard reagents.

| Method | Principle | Potential Application for this compound Chemistry |

| Photoredox/Nickel Dual Catalysis | A photocatalyst absorbs light to engage a nickel catalyst in a redox cycle, enabling cross-coupling of aryl halides with various partners under mild conditions. rsc.orgacs.org | Performing cross-coupling reactions with 3-bromofluorobenzene (the precursor to the Grignard) or potentially using the Grignard reagent itself in novel coupling pathways. |

| Electrochemistry | An electric current is used to drive redox reactions, generating reactive intermediates or regenerating catalysts. mdpi.com | Could be used to initiate radical reactions or to drive transition metal-catalyzed couplings involving aryl halides and Grignard reagents, potentially reducing the need for chemical oxidants or reductants. |

Biocatalysis and Enzyme-Assisted Reactions Involving Organometallic Intermediates

The integration of biocatalysis with organometallic chemistry is a challenging yet potentially revolutionary frontier. Enzymes operate with exquisite selectivity under mild aqueous conditions, a stark contrast to the typically harsh, anhydrous environment required for Grignard reagents. vaia.com

Currently, there is limited research demonstrating the direct use of enzymes in reactions with organometallic intermediates as reactive as this compound. The inherent reactivity of the C-Mg bond, which leads it to act as a strong base, makes it generally incompatible with the aqueous, buffered systems in which enzymes function. vaia.com

However, related research showcases the potential of enzymatic processes in synthesizing precursors or transforming products derived from Grignard-type reactions. For instance, enzymes have been used for the stereoinversion of halogenated phenylalanine derivatives, which are structurally related to the phenyl portion of the Grignard reagent. nih.gov This indicates the utility of biocatalysis in creating chiral building blocks that could later be used in, or are synthesized from, organometallic chemistry.

The future of this field may lie in:

Enzyme Engineering: Modifying enzymes to tolerate organic solvents or to function at the interface of aqueous-organic mixtures.

Tandem Catalysis: Developing one-pot reactions where a chemical step involving a Grignard reagent is followed by an enzymatic step after quenching and solvent exchange.

Artificial Metalloenzymes: Designing hybrid catalysts that combine the reactivity of a metallic center with the selectivity of a protein scaffold.

While direct enzyme-assisted reactions with this compound remain largely conceptual, the progress in biocatalysis suggests that future breakthroughs could bridge the gap between these two distinct areas of chemistry.

Integration into Multicomponent Reactions (MCRs) for Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are a powerful tool for achieving synthetic efficiency. The integration of this compound and other aryl Grignard reagents into MCRs allows for the rapid construction of complex molecular architectures.

A notable example is the nickel-catalyzed three-component domino reaction involving an aryl Grignard reagent, an alkyne, and an aryl halide. acs.orgnih.gov In this process, the aryl Grignard first adds across the alkyne (a carbomagnesiation step), generating a new alkenyl Grignard reagent in situ. This intermediate then undergoes a nickel-catalyzed cross-coupling reaction with the aryl halide, all in one pot. researchgate.netnih.gov This sequence efficiently produces highly substituted alkenes, which are valuable synthetic intermediates.

Another innovative MCR involves the reaction of perfluoroarenes, aryl Grignard reagents, and 1,3-butadiene, promoted by an anionic nickel complex. acs.orgacs.org This reaction assembles all four components with high regio- and stereoselectivity to create complex diene structures. The use of this compound in such a reaction would allow for the specific incorporation of a 3-fluorophenyl group into the final product.

| MCR Type | Reactants | Catalyst | Product Type |

| Carboarylation of Alkynes | Aryl Grignard, Alkyne, Aryl Halide | Nickel Chloride (NiCl₂) nih.gov | Tetrasubstituted Alkenes |

| Diene Functionalization | Perfluoroarene, Aryl Grignard, 1,3-Butadiene | Anionic Nickel(II) Complex acs.org | Functionalized 1,6-Octadienes |

| Alkyl Arylation of Acrylates | Aryl Grignard, Alkyl Iodide, Acrylate | Cobalt Complex organic-chemistry.org | α-Aryl Esters |

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

The safe and efficient use of this compound relies on a thorough understanding of its formation and consumption during a reaction. Advanced in situ spectroscopic techniques, as part of Process Analytical Technology (PAT), have become indispensable for real-time monitoring of Grignard reactions. nih.gov

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, is a powerful tool for this purpose. rsc.orgorganic-chemistry.org By inserting a probe directly into the reaction vessel, chemists can continuously monitor the concentration of key species. For the formation of this compound from 3-bromofluorobenzene, FTIR can track the disappearance of the characteristic C-Br vibrational band of the starting material and the appearance of new bands associated with the C-Mg bond of the Grignard reagent. rsc.org

This real-time monitoring is crucial for several reasons:

Detecting Reaction Initiation: Grignard reactions often have an induction period. It is critical to confirm that the reaction has started before adding the bulk of the aryl halide to prevent its dangerous accumulation, which could lead to a violent, uncontrolled reaction. rsc.org In situ FTIR provides unambiguous confirmation of initiation. rsc.org

Ensuring Complete Conversion: Monitoring allows for the determination of the reaction endpoint, ensuring all the starting material has been converted to the Grignard reagent before the next step.

Process Safety and Optimization: Continuous data on reactant and product concentrations provide insights into the reaction kinetics, allowing for the optimization of parameters like addition rates and temperature to ensure a safe and efficient process. nih.govorganic-chemistry.org

Other spectroscopic methods like Raman and UV-Vis spectroscopy can also be employed, often providing complementary information for a comprehensive understanding of the reaction system. hku.hk

| Spectroscopic Technique | Information Gained | Application in Grignard Reactions |

| In Situ FTIR | Real-time concentration of reactants, intermediates, and products. rsc.orgorganic-chemistry.org | Monitoring halide consumption, Grignard formation, and confirming reaction initiation. |

| In Situ Raman | Often better for symmetric bonds and less sensitive to water, providing complementary data to FTIR. hku.hk | Monitoring polymorphic transformations or reactions in aqueous-organic mixtures. |

| UV-Vis Spectroscopy | Can monitor the concentration of chromophoric species. hku.hk | Tracking reaction progress if reactants or products have a distinct UV-Vis signature. |

常见问题

Q. What are the optimal conditions for synthesizing and purifying 3-fluorophenylmagnesium bromide in academic settings?

- Methodological Answer : Synthesis typically involves reacting 3-fluorobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). The reaction is exothermic; maintaining a temperature between 25–40°C ensures controlled initiation. Purification requires rigorous exclusion of moisture and oxygen. Post-synthesis, titrimetric analysis (e.g., using 1,2-dibromoethane or iodine) quantifies active Grignard reagent concentration .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer : Storage in sealed, flame-resistant containers under inert gas (argon) at –20°C minimizes decomposition. Use flame-dried glassware and moisture-free solvents. Personal protective equipment (PPE), including flame-retardant lab coats, nitrile gloves, and face shields, is mandatory. Spills should be neutralized with dry sand or specialized absorbents, followed by ethanol/water mixtures to quench residual reactivity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) in deuterated THF can confirm structure: NMR shows a singlet near δ –110 ppm (fluorine para to Mg), while NMR exhibits aromatic protons as multiplet signals (δ 6.8–7.4 ppm). Gas chromatography-mass spectrometry (GC-MS) after hydrolysis to 3-fluorobenzene provides additional validation .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to minimize side products?

- Methodological Answer : Side reactions (e.g., homo-coupling or β-hydride elimination) are mitigated by: